2,4,6-Trichlorphenoxyessigsäure

Übersicht

Beschreibung

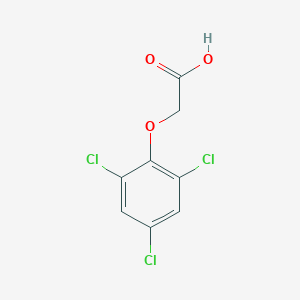

2,4,6-Trichlorophenoxyacetic acid is an organic compound with the molecular formula C8H5Cl3O3. It is a chlorinated derivative of phenoxyacetic acid and is known for its use as a herbicide. This compound is characterized by its white to off-white crystalline solid appearance and is slightly soluble in water .

Wissenschaftliche Forschungsanwendungen

2,4,6-Trichlorophenoxyacetic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.

Biology: Studied for its effects on plant growth and development, particularly as a herbicide.

Medicine: Investigated for its potential toxicological effects and mechanisms of action.

Industry: Utilized in the formulation of herbicides and plant growth regulators

Wirkmechanismus

Target of Action

2,4,6-Trichlorophenoxyacetic acid (also known as 2,4,6-T) is a synthetic auxin . Auxins are a class of plant hormones that are essential for plant body development . They regulate a variety of processes, including cell division, elongation, and differentiation .

Mode of Action

The mode of action of 2,4,6-T is similar to that of natural auxins. It enters the cell and rapidly controls auxin-responsive gene expression by regulating the degradation of Aux/IAA repressor proteins . This interaction leads to changes in plant growth and development .

Biochemical Pathways

The degradation of 2,4,6-T is a multi-step process involving several biochemical pathways . The initial step involves the action of an oxygenase enzyme, which converts 2,4,6-T into 2,4,5-Trichlorophenol . This compound is then further metabolized through a series of reactions involving monooxygenase and reductase enzymes, ultimately leading to the formation of 3-Oxoadipate . This compound can then enter the intermediary metabolism .

Pharmacokinetics

Its solubility in water is relatively low, which may affect its bioavailability .

Result of Action

The primary result of 2,4,6-T action is the defoliation of broad-leafed plants . This is achieved by altering the normal growth patterns of the plants, leading to their death . The compound is toxic and can have adverse effects on non-target organisms, including humans .

Action Environment

The action of 2,4,6-T can be influenced by various environmental factors. For instance, the presence of other chemicals, the pH of the environment, and the temperature can all affect the compound’s efficacy and stability . Furthermore, certain microbial communities can degrade 2,4,6-T, thereby reducing its environmental impact .

Biochemische Analyse

Biochemical Properties

2,4,6-Trichlorophenoxyacetic acid interacts with various enzymes, proteins, and other biomolecules. It is known to affect the activity of certain enzymes involved in the metabolism of xenobiotics

Cellular Effects

2,4,6-Trichlorophenoxyacetic acid has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to inhibit auxin effects, which are crucial for plant growth and development . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2,4,6-Trichlorophenoxyacetic acid is complex and involves multiple pathways. It is known to bind to the XRE promoter region of genes it activates, thereby influencing the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes . The exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are still being studied.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4,6-Trichlorophenoxyacetic acid change over time. Studies have shown that it can be metabolized in plants, indicating its stability and degradation over time . Long-term effects on cellular function observed in in vitro or in vivo studies are still being explored.

Dosage Effects in Animal Models

The effects of 2,4,6-Trichlorophenoxyacetic acid vary with different dosages in animal models. High doses have been shown to cause harmful effects on the blood, liver, kidney, and thyroid gland . These doses are generally much higher than levels usually found in the environment.

Metabolic Pathways

2,4,6-Trichlorophenoxyacetic acid is involved in several metabolic pathways. It is known to activate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes

Transport and Distribution

The transport and distribution of 2,4,6-Trichlorophenoxyacetic acid within cells and tissues are complex processes that involve various transporters or binding proteins . The exact mechanisms of its localization or accumulation are still being studied.

Subcellular Localization

It is likely that it is directed to specific compartments or organelles by targeting signals or post-translational modifications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,4,6-Trichlorophenoxyacetic acid can be synthesized through the esterification of 2,4,6-trichlorophenol with chloroacetic acid. The reaction typically occurs under acidic conditions with the presence of a catalyst to facilitate the esterification process .

Industrial Production Methods: Industrial production of 2,4,6-Trichlorophenoxyacetic acid involves large-scale esterification reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and efficient production rates .

Analyse Chemischer Reaktionen

Types of Reactions: 2,4,6-Trichlorophenoxyacetic acid undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of chlorinated quinones.

Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.

Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide and other nucleophiles are employed under basic conditions.

Major Products Formed:

Oxidation: Chlorinated quinones.

Reduction: Less chlorinated phenoxyacetic acids.

Substitution: Various substituted phenoxyacetic acids depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar auxin-like activity.

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Known for its use in Agent Orange and its toxicological concerns

Comparison:

2,4,6-Trichlorophenoxyacetic acid: is unique due to its specific chlorination pattern, which affects its reactivity and environmental persistence.

2,4-Dichlorophenoxyacetic acid: is less chlorinated and generally considered less toxic.

2,4,5-Trichlorophenoxyacetic acid: has been phased out due to its association with dioxin contamination and higher toxicity

Biologische Aktivität

2,4,6-Trichlorophenoxyacetic acid (TCPA) is a chlorinated aromatic compound belonging to the phenoxy herbicide family. It is primarily used as a herbicide and plant growth regulator. This article explores its biological activity, including its mechanisms of action, toxicity, metabolic pathways, and associated health risks.

- Molecular Formula: C₈H₅Cl₃O₃

- Molecular Weight: 255.48 g/mol

- CAS Number: 575-89-3

- Appearance: White to almost white powder or crystalline solid

TCPA functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This action disrupts normal plant growth processes, leading to uncontrolled growth and eventual plant death. TCPA's herbicidal activity is particularly effective against broadleaf weeds.

Key Mechanisms:

- Cell Division and Elongation: TCPA promotes cell elongation and division in plants, leading to abnormal growth patterns.

- Disruption of Hormonal Balance: TCPA alters the natural auxin levels in plants, causing physiological imbalances that result in herbicidal effects.

Metabolism and Toxicity

TCPA undergoes metabolic transformations in various organisms. Its half-life varies significantly across species, which influences its toxicity profile.

Metabolic Pathways:

- In mammals, TCPA is primarily excreted unchanged through urine.

- Studies indicate that TCPA can be metabolized to 3,5-dichlorocatechol by microbial action in the environment .

Toxicity Data:

- TCPA is classified as toxic if ingested or inhaled. The hazard statements include H301 (toxic if swallowed), H311 (toxic in contact with skin), and H331 (toxic if inhaled) .

- The no-observed-adverse-effect level (NOAEL) for TCPA is reported at 3 mg/kg/day .

Case Studies and Health Risks

Numerous studies have investigated the health effects associated with TCPA exposure. The following table summarizes key findings from various cohort studies:

Long-term Effects and Environmental Impact

The long-term effects of TCPA exposure remain a subject of concern due to its persistence in the environment and potential accumulation in food chains. The International Agency for Research on Cancer (IARC) has classified chlorophenoxy acids as possibly carcinogenic to humans based on limited evidence from epidemiological studies .

Eigenschaften

IUPAC Name |

2-(2,4,6-trichlorophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O3/c9-4-1-5(10)8(6(11)2-4)14-3-7(12)13/h1-2H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZDCLQBOHGBWOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OCC(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70206113 | |

| Record name | 2,4,6-Trichlorophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

575-89-3 | |

| Record name | 2-(2,4,6-Trichlorophenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=575-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trichlorophenoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000575893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 575-89-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Trichlorophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trichlorophenoxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRICHLOROPHENOXYACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A84A99QB9O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.